Z-L-Dap(boc)-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-14(20)17-9-13(10-19)18-15(21)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYGVUNFLKWGQH-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for Z L Dap Boc Ol
Stereoselective Synthesis Approaches for L-Configuration
Achieving the desired L-configuration at the C2 stereocenter is paramount in the synthesis of Z-L-Dap(Boc)-OL. The primary strategies to ensure high enantiomeric purity involve either starting with a naturally occurring chiral molecule (chiral pool synthesis) or inducing stereoselectivity in an achiral precursor through a catalyzed reaction.
Chiral Pool Derivations and Modifications
Chiral pool synthesis leverages the readily available and enantiomerically pure stock of natural compounds, most commonly amino acids, as starting materials. This approach elegantly transfers the inherent chirality of the starting material to the final product, bypassing the need for chiral separations or complex asymmetric reactions. Two prominent precursors for this compound are L-aspartic acid and D-serine. mdpi.comresearchgate.netmountainscholar.org
The use of D-serine is noteworthy as it leads to the desired L-configuration in the final diaminopropanoic acid (Dap) derivative. mdpi.comresearchgate.net A typical route begins with the protection of the amine and carboxyl groups of D-serine. The side-chain hydroxyl group is then oxidized to an aldehyde. This aldehyde undergoes a crucial reductive amination step to introduce the second nitrogen atom, which will become the β-amino group. mdpi.comresearchgate.net Because the original stereocenter of D-serine is unaffected by this reaction sequence, the L-configuration of the resulting α-amino group is preserved. researchgate.net
Alternatively, L-aspartic acid can be employed. mountainscholar.org In this pathway, the α-amino and α-carboxyl groups are suitably protected. The side-chain (β) carboxylic acid is then transformed into the β-amino group. A classic method for this conversion is the Curtius rearrangement. This reaction proceeds by converting the carboxylic acid into an acyl azide (B81097), which then thermally or photochemically rearranges to an isocyanate, with subsequent hydrolysis yielding the primary amine. mountainscholar.org
| Starting Material | Key Transformation | Rationale | Reference |
|---|---|---|---|
| D-Serine | Reductive Amination of a derived aldehyde | Preserves the existing C2 stereocenter to yield the L-Dap configuration. | mdpi.comresearchgate.net |
| L-Aspartic Acid | Curtius Rearrangement of the β-carboxyl group | Converts the side-chain carboxyl into the required β-amino group while retaining the original L-configuration. | mountainscholar.org |
Asymmetric Catalysis in Precursor Synthesis
When a chiral pool starting material is not used, asymmetric catalysis offers a powerful alternative to establish the correct stereochemistry. This involves using a chiral catalyst to influence a reaction on a prochiral substrate, leading to an enantiomerically enriched product. For the synthesis of L-Dap precursors, several catalytic methods are relevant.
One of the most effective methods is the asymmetric hydrogenation of specifically designed α,β-diamidoacrylates. acs.org Using chiral rhodium-based catalysts, such as Rh-DuPhos, the hydrogenation of the double bond proceeds with high enantioselectivity, establishing the L-configuration at the α-carbon. acs.org Another approach is the asymmetric phase-transfer catalytic alkylation of glycine (B1666218) Schiff base derivatives, where a chiral catalyst directs the addition of an alkyl group to create the desired stereocenter. nih.govorganic-chemistry.org Furthermore, asymmetric Mannich-type reactions, which involve the addition of an enolate to a chiral imine, have been developed to produce α,β-diamino acid derivatives with excellent stereocontrol. researchgate.netresearchgate.net These catalytic strategies provide access to the chiral Dap core structure from simpler, achiral starting materials.
Orthogonal Protecting Group Strategies
The synthetic utility of this compound is derived from its orthogonal protection scheme. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other, allowing for precise, stepwise modifications of the molecule. nih.gov In this case, the benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups protect the two amino functions.
Rational Design for Differential Deprotection of Amine and Hydroxyl Functionalities
The Z and Boc groups are a "quasi-orthogonal" pair. nih.gov The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the Z group is stable to these conditions. Conversely, the Z group is readily cleaved by hydrogenolysis (catalytic hydrogenation, e.g., H₂/Pd/C) or strong acids like HBr in acetic acid, conditions under which the Boc group is generally stable, although strong acid will cleave both. nih.gov
This differential reactivity is the cornerstone of its rational design. For instance, the Boc-protected β-amino group can be selectively deprotected using TFA, exposing a free amine for further functionalization (e.g., peptide coupling), while the Z-protected α-amine and the primary alcohol remain untouched. Alternatively, the Z-group can be removed via hydrogenolysis to reveal the α-amine, leaving the Boc-protected amine intact. The primary alcohol (-OL) functionality is typically formed in a final step by reduction of a precursor carboxylic acid or ester, a transformation that both the Z and Boc groups are designed to withstand.
Mechanistic Considerations of Benzyloxycarbonyl (Z) and tert-Butyloxycarbonyl (Boc) Protection
Introduction of Protecting Groups:
Boc Group : The tert-butyloxycarbonyl group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking a carbonyl carbon of Boc₂O, leading to the formation of the protected carbamate (B1207046) and releasing tert-butanol, carbon dioxide, and the conjugate acid of the base. ontosight.ai
Z Group : The benzyloxycarbonyl group is installed using benzyl (B1604629) chloroformate (Z-Cl) and a base. The mechanism is a nucleophilic acyl substitution where the amine attacks the carbonyl of Z-Cl, displacing the chloride ion. nih.gov
Cleavage of Protecting Groups:
Boc Deprotection (Acidolysis) : Treatment with an acid such as TFA protonates the carbonyl oxygen of the Boc group. This is followed by the collapse of the intermediate, which eliminates the highly stable tert-butyl cation. The tert-butyl cation is typically scavenged by converting to isobutene. This process ultimately yields the free amine, carbon dioxide, and isobutene.
Z Deprotection (Hydrogenolysis) : In the presence of a palladium catalyst and a hydrogen source, the benzyl-oxygen bond of the Z group is cleaved. The reaction occurs on the surface of the metal catalyst, where hydrogen is added across the C-O bond, releasing toluene (B28343) and the free amine, with carbon dioxide as a byproduct. This method is valued for its mild conditions.
Key Reaction Transformations in this compound Synthesis
The synthesis of this compound from its precursors involves several key chemical transformations. The specific reactions depend on the chosen synthetic route, but typically include the formation of the diamino backbone and the reduction of a carboxyl functional group.
| Transformation | Description | Typical Reagents | Reference |
|---|---|---|---|
| Carboxyl Group Reduction | Reduction of the C1 carboxylic acid or ester of a protected Dap precursor to the primary alcohol. | Sodium borohydride (B1222165) (NaBH₄) and lithium bromide (LiBr) in THF/ethanol. | chemicalbook.com |
| Reductive Amination | Conversion of a serine-derived aldehyde to a β-amino group to form the diaminopropane (B31400) backbone. | An amine or sulfonamide source, Ti(OⁱPr)₄ (Lewis acid), and NaBH₃CN (reducing agent). | mdpi.com |
| Curtius Rearrangement | Conversion of an aspartic acid-derived β-carboxyl group into a β-amino group. | Diphenylphosphoryl azide (DPPA) to form the acyl azide, followed by thermal rearrangement and trapping of the isocyanate. | mountainscholar.org |
| Asymmetric Hydrogenation | Stereoselective reduction of a C=C double bond in a prochiral precursor to establish the L-configuration. | H₂ gas, chiral Rhodium catalyst (e.g., Rh-DuPhos). | acs.org |
Curtius Rearrangements in Diaminopropanoic Acid Intermediates
The Curtius rearrangement is a powerful and versatile transformation in organic synthesis, enabling the conversion of carboxylic acids into isocyanates via an acyl azide intermediate. nih.gov This reaction has been instrumental in the synthesis of diaminopropanoic acid (Dap) derivatives. A key advantage of the Curtius rearrangement is that it typically proceeds under mild conditions, which helps to preserve sensitive functional groups within the molecule. nih.gov
In the context of synthesizing Dap intermediates, the Curtius rearrangement is employed to introduce a second amino group. For instance, a suitably protected aspartic acid derivative can be converted to its corresponding acyl azide. Upon heating, this intermediate undergoes rearrangement to form an isocyanate, which can then be trapped with an appropriate alcohol, such as benzyl alcohol, to yield a carbamate-protected amine. This strategy provides an efficient route to orthogonally protected diaminopropanoic acid derivatives.
A modified version of this reaction, often referred to as the "modified Curtius rearrangement," utilizes diphenylphosphoryl azide (DPPA) to directly convert a carboxylic acid to a urethane (B1682113) in a one-pot procedure, avoiding the isolation of the potentially hazardous acyl azide. nih.gov This method has been shown to be effective and is often preferred for its operational simplicity and safety. The general mechanism involves the formation of an acyl azide, which then rearranges to an isocyanate and is subsequently trapped by an alcohol.
Table 1: Key Reactions in the Synthesis of Diaminopropanoic Acid Intermediates
| Step | Reaction | Reagents | Intermediate | Product |
|---|---|---|---|---|
| 1 | Azide Formation | Acyl Halide, Azide Salt | Acyl Halide | Acyl Azide |
| 2 | Rearrangement | Heat | Acyl Azide | Isocyanate |
| 3 | Carbamate Formation | Isocyanate, Alcohol | Isocyanate | Carbamate |
Adaptations for Multistep Synthetic Sequences
The synthesis of complex molecules like this compound necessitates the integration of various synthetic steps into a cohesive and efficient sequence. The choice of protecting groups is critical to ensure that specific sites in the molecule can be selectively manipulated without affecting other functional groups. For this compound, the Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups provide orthogonal protection of the two amino functionalities, meaning one can be removed without affecting the other.
The synthesis of L-2,3-diaminopropionic acid (L-Dap), a precursor to this compound, has been achieved through various routes, including enzymatic pathways. nih.gov These biosynthetic methods can offer high stereoselectivity and avoid the use of harsh reagents. However, for large-scale production, chemical synthesis often remains the more practical approach. The development of a synthetic sequence must also consider the potential for side reactions, such as racemization, which can compromise the stereochemical integrity of the final product. chempep.com
Integration into Solid-Phase Synthesis Protocols
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides. bachem.com The use of building blocks like this compound in SPPS allows for the site-specific incorporation of diaminopropanoic acid residues into peptide chains, which can be used to introduce branching or to attach labels and other molecules. iris-biotech.de
Compatibility with Common Resin Chemistries
The success of SPPS depends on the compatibility of the protected amino acid with the solid support (resin) and the linkers used to attach the growing peptide chain. bachem.combiosynth.com Z-L-Dap(Boc)-OH, the carboxylic acid precursor to this compound, is suitable for Boc-based SPPS. sigmaaldrich.com In this strategy, the Nα-amino group is protected with the acid-labile Boc group, while side-chain functional groups are protected with groups that are stable to the Boc-cleavage conditions. chempep.com
Common resins used in Boc-SPPS include Merrifield and PAM resins. chempep.combiosynth.com The linkage of the first amino acid to the resin is a critical step, and methods have been developed to minimize side reactions like racemization. chempep.com The choice of resin and linker must be compatible with the final cleavage step, which releases the synthesized peptide from the solid support. For Boc-SPPS, strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TMSOTf) are typically used for the final cleavage. chempep.com
The swelling of the resin in the reaction solvent is an important factor to consider, as it affects reaction kinetics and the accessibility of reagents to the growing peptide chain. bachem.com Polystyrene-based resins are common, but alternative supports like polyethylene (B3416737) glycol (PEG)-grafted resins have been developed to improve swelling properties and synthetic outcomes. bachem.combiosynth.com
Table 2: Common Resins and Linkers for Boc-SPPS
| Resin/Linker | Description | Cleavage Condition |
|---|---|---|
| Merrifield Resin | Chloromethylated polystyrene, the classical resin for Boc-SPPS. chempep.combiosynth.com | HF |
| PAM Resin | Phenylacetamidomethyl linker on polystyrene, offers greater stability to the Boc-deprotection reagent (TFA). chempep.combiosynth.com | HF |
Optimization for High-Yield Production in Solid-Phase Environments
Achieving high yields in SPPS, particularly for long or "difficult" peptide sequences, requires careful optimization of reaction conditions. nih.gov Difficult sequences are often prone to aggregation, which can hinder coupling and deprotection steps. nih.gov
Several strategies have been developed to improve the efficiency of SPPS. These include the use of:
Microwave irradiation: This can accelerate coupling and deprotection reactions, leading to shorter cycle times and improved yields. bachem.com
Specialized coupling reagents: A variety of activating reagents, such as HBTU, HATU, and PyBOP, have been developed to promote efficient amide bond formation. peptide.com
Pseudoproline dipeptides: The introduction of these structures can disrupt secondary structure formation and reduce aggregation.
"Safety-catch" linkers: These linkers are stable to the conditions of both Boc and Fmoc chemistries and can be activated for cleavage at the end of the synthesis, offering greater flexibility. nih.gov
The monitoring of reaction completion is crucial for optimizing SPPS. Qualitative tests like the Kaiser test can be used to detect the presence of free primary amines, indicating the completion of a coupling reaction. peptide.com For high-yield production, it is essential to ensure that each coupling and deprotection step proceeds to completion before moving on to the next cycle. The use of excess reagents is a common practice in SPPS to drive reactions to completion. iris-biotech.de In a high-yielding synthesis of daptomycin, a complex antibiotic, careful selection of protecting groups and reaction conditions was critical to avoid side reactions and decomposition of the peptide chain. nih.gov
Advanced Applications in Peptide Chemistry and Peptidomimetic Design
Z-L-Dap(Boc)-OL as a Versatile Chiral Building Block in Peptide Synthesis
This compound serves as a key intermediate in the synthesis of diverse peptide structures. rsc.org The presence of a benzyloxycarbonyl (Z) group on the α-amine and a tert-butyloxycarbonyl (Boc) group on the β-amine allows for selective deprotection and subsequent elaboration of the peptide chain. abyntek.com This orthogonality is fundamental to its utility in stepwise peptide synthesis. abyntek.com The primary alcohol (-OL) functionality offers a further point of modification, distinguishing it from its carboxylic acid counterpart, Z-L-Dap(Boc)-OH.
Incorporation into Oligopeptide Sequences via Solution-Phase Coupling
Solution-phase peptide synthesis (LPPS), while often more labor-intensive than solid-phase techniques, remains a valuable method for the preparation of certain peptides, particularly for large-scale synthesis or when specific purification of intermediates is required. bachem.comlibretexts.org In this context, this compound can be effectively incorporated into oligopeptide sequences.
The general strategy involves the selective deprotection of one of the amine groups, followed by coupling with a protected amino acid or peptide fragment. For instance, the Z group can be removed via hydrogenolysis, exposing the α-amine for coupling, while the Boc group remains intact. Conversely, the Boc group can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for peptide bond formation at the β-amino position. libretexts.org
The coupling reaction itself typically employs standard peptide coupling reagents to activate the carboxylic acid of the incoming amino acid. uniurb.it Common coupling reagents used in solution-phase synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.com
Table 1: Common Coupling Reagents for Solution-Phase Peptide Synthesis
| Coupling Reagent | Additive | Key Features |
|---|---|---|
| DCC | HOBt | Forms a crystalline urea (B33335) byproduct, which can facilitate purification. bachem.com |
| EDC | HOBt, Oxyma Pure® | Water-soluble carbodiimide, allowing for easier workup. bachem.com |
| BOP | - | High coupling efficiency but produces carcinogenic HMPA. bachem.com |
The choice of solvent is also critical, with dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP) being commonly used. Following each coupling and deprotection step, purification of the intermediate peptide is typically performed by chromatography or crystallization.
Utility in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) has become the dominant methodology for the routine synthesis of peptides due to its efficiency and amenability to automation. bachem.compeptide.com this compound is a valuable building block in SPPS, particularly in the context of Fmoc/tBu chemistry. peptide.com In a typical Fmoc-based SPPS, the growing peptide chain is assembled on a solid support (resin), with the N-terminus of each incoming amino acid protected by the base-labile Fmoc group. bachem.com
The incorporation of a this compound moiety into a peptide sequence on a solid support can be achieved by first attaching a suitable linker to the primary alcohol. However, it is more common to use the corresponding carboxylic acid derivative, Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid (Z-L-Dap(Boc)-OH), for direct coupling to the resin-bound peptide. acs.org
Once the Z-L-Dap(Boc) residue is incorporated, the orthogonal protecting groups can be selectively removed to allow for further modifications. For example, the Boc group on the side chain can be removed with TFA to allow for the attachment of other molecules, such as fluorescent labels or polyethylene (B3416737) glycol (PEG) chains, while the peptide remains anchored to the resin. peptide.com The Z group on the α-amine can be cleaved under different conditions, such as hydrogenolysis, although this is less common in standard SPPS protocols. peptide.com
Table 2: Common Resins Used in Fmoc SPPS
| Resin | Linker Type | Cleavage Cocktail | Resulting C-terminus |
|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl alcohol | High TFA (e.g., 95%) | Carboxylic acid |
| Rink Amide Resin | Fmoc-protected amino-linker | High TFA (e.g., 95%) | Amide |
The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is typically achieved using a strong acid cocktail, such as 95% TFA with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. peptide.com
Challenges and Innovations in Peptide Bond Formation with Sterically Hindered Analogues
The formation of a peptide bond is a nucleophilic acyl substitution reaction that can be significantly impeded by steric hindrance around the reacting centers. thieme.de While this compound itself is not exceptionally hindered, the synthesis of its analogues or its incorporation into sterically demanding peptide sequences can present challenges. acs.org For example, N-alkylation of the amino groups or the presence of bulky adjacent residues can slow down the coupling reaction, leading to incomplete conversions and the formation of deletion sequences. acs.org
To overcome these challenges, a variety of highly efficient coupling reagents have been developed. bachem.com These reagents are designed to generate highly reactive intermediates that can overcome the steric barriers to peptide bond formation.
Innovations in Coupling Reagents:
Phosphonium Salts: Reagents like BOP, PyBOP, and (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) are known for their high reactivity and are particularly effective for coupling hindered amino acids. bachem.com
Aminium/Uronium Salts: HATU, HBTU, and HCTU are among the most popular coupling reagents in modern SPPS. bachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily undergoes aminolysis.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A more recent development, COMU is a highly efficient and safer alternative to many traditional coupling reagents, showing low levels of racemization. acs.org
Ynamide Coupling Reagents: These reagents have shown promise in achieving racemization-free peptide synthesis, even with sterically hindered substrates. acs.org
In addition to advanced coupling reagents, other strategies to facilitate the coupling of sterically hindered residues include elevated temperatures, the use of microwave-assisted synthesis, and the incorporation of pseudoprolines to disrupt secondary structures that can impede coupling.
Construction of Peptidomimetics and Conformationally Constrained Structures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability to enzymatic degradation, better oral bioavailability, and enhanced receptor selectivity. This compound is a valuable starting material for the synthesis of various peptidomimetic scaffolds.
Synthesis of Imidazolidin-2-one-4-carboxylate (Imi) Scaffolds
Imidazolidin-2-ones are five-membered cyclic ureas that are found in a number of biologically active compounds and have been used as conformational constraints in peptidomimetics. mdpi.comunirioja.es A synthetic route to imidazolidin-2-one-4-carboxylates can be envisioned starting from this compound. One possible synthetic approach involves the transformation of the vicinal diamine functionality into a cyclic urea.
A general method for the synthesis of imidazolidin-2-one-4-carboxylates involves a modified Hofmann rearrangement of protected asparagine derivatives. rsc.org This suggests that a precursor with a similar carbon skeleton, such as a derivative of 2,3-diaminopropionic acid, could be used. While direct synthesis from this compound is not extensively documented, its conversion to the corresponding diaminopropionic acid derivative would provide a suitable starting material for such cyclization reactions. The synthesis of imidazolidin-2-ones often involves the reaction of a 1,2-diamine with a carbonylating agent such as phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates. mdpi.com
Design and Cyclization Strategies for Cyclic Peptide Analogues
Cyclic peptides are of great interest in drug discovery because their constrained conformation can lead to higher receptor affinity and selectivity, as well as improved metabolic stability compared to their linear counterparts. conceptlifesciences.comnih.gov The incorporation of this compound or its derivatives into a peptide sequence provides a handle for various cyclization strategies.
One approach involves incorporating the corresponding diaminopropionic acid derivative into the peptide chain and then using the side-chain amine for a head-to-side-chain or side-chain-to-side-chain lactamization. abyntek.com For example, after assembling the linear peptide on a solid support, the side-chain Boc group of the Dap residue can be selectively removed, and the resulting free amine can be coupled with the C-terminal carboxylic acid to form a cyclic peptide.
Alternatively, the primary alcohol of this compound can be used for cyclization via the formation of an ether or ester linkage. For instance, the alcohol could be alkylated with a halo-functionalized residue elsewhere in the peptide chain to form a cyclic ether.
Table 3: Common Peptide Cyclization Strategies
| Cyclization Strategy | Bond Formed | Key Residues/Functionalities |
|---|---|---|
| Head-to-Tail Lactamization | Amide | N-terminal amine, C-terminal carboxyl |
| Side-Chain Lactamization | Amide | Lys/Orn side chain, Asp/Glu side chain |
| Disulfide Bridge | Disulfide | Two Cys residues |
| Click Chemistry | Triazole | Azide (B81097) and alkyne functionalities |
Application in Modulating Peptide Conformations and Stability
Research on synthetic channel-forming peptides has demonstrated that substituting native threonine residues with Dap can have a notable impact on the biophysical properties of the peptide without disrupting its fundamental secondary structure. nih.gov In one study, analogues of a channel-forming peptide, where pore-lining threonine residues were replaced with Dap, retained their characteristic α-helical conformation. nih.gov This preservation of the secondary structure is crucial for maintaining the peptide's intended biological function.
Circular dichroism (CD) analysis confirmed that single or multiple Dap substitutions did not significantly alter the α-helical content of the parent peptide. nih.gov This suggests that the incorporation of a Dap moiety, and by extension a building block like this compound, can be a reliable strategy for modifying peptide side chains to enhance properties like charge or solubility while preserving the essential backbone fold. The Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups on this compound provide orthogonal protection, allowing for selective deprotection and functionalization of the α- and β-amino groups, further expanding its utility in tailoring peptide conformation. peptide.com The primary alcohol (-OL) functionality introduces an additional site for modification, which can be used to attach reporter groups or other moieties to probe or influence peptide assembly and stability.
| Peptide | Modification | Observed Secondary Structure | Reference |
|---|---|---|---|
| p22-T19R, S22W | Parent Peptide (No Dap) | α-helical | nih.gov |
| Dap-substituted analogues | Single or multiple T>Dap substitutions | Retained α-helical structure | nih.gov |
Development of this compound-Derived Peptide Ligation Systems
Peptide ligation techniques are powerful tools for synthesizing large proteins and complex peptide architectures from smaller, unprotected peptide segments. nih.gov The unique structure of this compound, featuring differentially protected amino groups and a terminal alcohol, makes it a valuable precursor for developing novel building blocks for these advanced ligation strategies.
Chemoselective Ligation Strategies
Chemoselective ligation involves the specific reaction between two unique, mutually reactive functional groups to form a native peptide bond or a stable mimic. nih.govresearchgate.net The development of bioorthogonal reactions, which proceed with high selectivity in complex biological environments, has been pivotal in this field. nih.gov
Derivatives of Dap are instrumental in creating the specialized functionalities required for these ligations. For instance, the Dap side chain can be modified to participate in specific coupling reactions. A facile synthetic strategy for creating diverse peptide structures utilizes a Dap-Ser dipeptide as a key building block. nih.gov This dipeptide provides a hydroxyl amino functionality on the side chain of a peptide, which can then react with a peptide salicylaldehyde (B1680747) ester surrogate in a chemoselective manner to form branched or bridged peptides. nih.gov
This compound can serve as a versatile starting material for synthesizing such specialized dipeptides. The primary alcohol can be oxidized to an aldehyde for subsequent reactions, or the orthogonally protected amino groups can be selectively deprotected and coupled to other amino acids or functional moieties. The Z-group is typically removed by hydrogenolysis, while the Boc-group is cleaved under acidic conditions, allowing for precise, stepwise modifications. peptide.com This control is essential for designing components for specific ligation chemistries, such as Staudinger ligation or Ser/Thr ligation. nih.goviris-biotech.de
| Ligation Strategy | Reacting Functional Groups | Potential Role of Dap Derivatives | Reference |
|---|---|---|---|
| Ser/Thr Ligation | Salicylaldehyde ester and N-terminal Serine/Threonine | Incorporation into a Dap-Ser dipeptide to provide the reactive hydroxyl amino functionality on a side chain. | nih.gov |
| Staudinger Ligation | Azide and Triarylphosphine | The β-amino group of Dap can be converted to an azide, creating a key reactive handle for ligation. | iris-biotech.de |
Segment Condensation Methodologies
Segment condensation is a classical yet powerful approach for peptide synthesis, where smaller, protected peptide fragments are coupled together in solution or on a solid phase. researchgate.netvdoc.pub This strategy is often employed for the synthesis of long peptides, minimizing the cumulative errors that can occur during stepwise solid-phase peptide synthesis (SPPS).
The success of segment condensation relies on the careful preparation of protected peptide fragments with specific C-terminal and N-terminal residues. This compound is well-suited for incorporation into such fragments. It can be used to synthesize a C-terminal peptide alcohol segment. The alcohol functionality can serve as a handle for purification or solubilization, or it can be activated for coupling with the N-terminus of another peptide segment.
The orthogonal Z and Boc protecting groups are critical in the synthesis of these segments. peptide.com For example, in a fragment synthesis using Fmoc-based SPPS, a side-chain Boc-protected Dap residue can be incorporated. For solution-phase segment condensation, a fragment could be synthesized with a C-terminal residue derived from this compound, where the Z-group protects the α-amine and the Boc-group protects the side-chain amine throughout the fragment's own synthesis. Subsequently, the Z-group can be selectively removed to expose the N-terminus for the next condensation step. This hierarchical protection scheme prevents unwanted side reactions and ensures the correct sequence assembly. vdoc.pub
Research Applications in Chemical Biology and Bioconjugation
Design and Synthesis of Z-L-Dap(Boc)-OL-Derived Molecular Probes
The Dap framework, from which this compound is derived, serves as a foundational element in the design of molecular probes. These probes are instrumental in exploring the intricate structures and functions of macromolecules. The ability to introduce various functional groups onto the Dap scaffold allows for the creation of tailored tools for specific biological investigations. nih.gov
Derivatives of this compound are employed as building blocks for probes designed to investigate biological systems. The core structure, L-2,3-diaminopropionic acid, provides a versatile platform for attaching reporter groups, such as fluorophores, or affinity tags. nih.gov By selectively removing the Boc (tert-butoxycarbonyl) or Z (benzyloxycarbonyl) protecting groups, chemists can introduce different functionalities at specific positions, leading to the creation of multifunctional probes. sigmaaldrich.com
These probes can be integrated into peptides or other molecules to study protein-protein interactions, enzyme activity, and cellular localization. nih.gov The defined stereochemistry and structural rigidity of the Dap backbone contribute to the precise positioning of the functional moieties, which is critical for accurate reporting on molecular events.
| Derivative Core | α-Amino Protecting Group | β-Amino Protecting Group | Potential Application |
|---|---|---|---|
| L-Dap | Fmoc | Boc | Solid-phase peptide synthesis of modified peptides |
| L-Dap | Z | Boc | Solution-phase synthesis of peptide fragments and probes |
| L-Dap | Boc | Azide (B81097) (N₃) | Click chemistry-based probe synthesis |
| L-Dap | Fmoc | ivDde | Orthogonal deprotection for branched peptide synthesis |
Polyamines are known to associate with nucleic acids, including RNA, where they can induce conformational changes and stabilize structures. iris-biotech.de Peptides containing derivatives of diaminopropionic acid can mimic these natural polyamines. Once the protecting groups are removed, the resulting free amines provide localized positive charges that can interact with the negatively charged phosphate (B84403) backbone of RNA. iris-biotech.de
By incorporating a Dap-derived unit into a peptide sequence, researchers can create probes to investigate RNA recognition and binding events. researchgate.net These peptide-based probes help in mapping binding sites, studying the structural impact of binding, and modulating RNA-protein interactions, which are crucial in many cellular signal transduction pathways. iris-biotech.deresearchgate.net
Probing Macromolecular Structure and Function
Bioconjugation Strategies Utilizing this compound Analogues
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, heavily relies on chemoselective reactions. Analogues of this compound, functionalized with bioorthogonal handles like azides and alkynes, are key players in modern bioconjugation strategies. rsc.org
The "click chemistry" paradigm requires building blocks functionalized with mutually reactive groups, most commonly azides and alkynes. researchgate.net Dap derivatives are readily converted into these valuable reagents. For instance, N-α-Boc-L-2,3-diaminopropionic acid can be synthesized, and its β-amino group can be transformed into an azide (N₃). This creates a "clickable" amino acid, Boc-L-Dap(N3)-OH, which can be incorporated into peptides or used as a standalone conjugation partner. sigmaaldrich.com
The synthesis of these derivatives is critical, as the azide group is generally stable under standard peptide synthesis conditions, allowing for its incorporation into complex biomolecules before the final conjugation step. sigmaaldrich.comnih.gov A variety of azido- and alkyne-derivatized α-amino acids have been developed from readily available starting materials. researchgate.net
| Compound Name | CAS Number | Molecular Formula | Application |
|---|---|---|---|
| Boc-L-Dap(N3)-OHCHA | 122225-54-1 | C₈H₁₄N₄O₄C₆H₁₃N | Building block for peptide synthesis with a clickable azide group. |
| Z-L-Dap(N3)-OH | 684270-44-8 | C₁₁H₁₂N₄O₄ | Z-protected azido (B1232118) amino acid for use in solution-phase synthesis. iris-biotech.de |
| (S)-2-Azido-3-((t-butyloxycarbonyl)amino)propanoic acid | 1932432-15-9 | C₈H₁₄N₄O₄ | Isomer used for incorporating an azide at the α-position. iris-biotech.de |
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage. organic-chemistry.orgnih.gov This reaction is a cornerstone of bioconjugation due to its reliability and compatibility with many functional groups and aqueous conditions. rsc.orgnih.gov
Azido-functionalized Dap derivatives, once incorporated into a peptide or protein, can be conjugated to molecules bearing a terminal alkyne. The reaction is catalyzed by a copper(I) source, which dramatically accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction. organic-chemistry.orgresearchgate.net This strategy is widely used to attach labels, drugs, or imaging agents to biomolecules containing the Dap-azide moiety. csic.es
A significant limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its use in living systems. nih.govresearchgate.net Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by eliminating the need for a metal catalyst. magtech.com.cn The reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. magtech.com.cniris-biotech.de
In this approach, an azide-functionalized Dap derivative can be conjugated to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). researchgate.net SPAAC is bioorthogonal, meaning it proceeds within a complex biological environment without interfering with native biochemical processes. researchgate.net This has made it an invaluable tool for in vivo imaging and therapeutic applications where conjugates of Dap derivatives are utilized. researchgate.net Studies have shown that performing SPAAC in complex media like human plasma can lead to significant rate accelerations, highlighting its utility for in vivo applications. researchgate.net
Applications in Covalent Modification of Biomolecules and Surfaces
The unique structural characteristics of this compound and its derivatives make them valuable precursors in the field of bioconjugation, which involves the covalent linking of molecules to biomolecules such as proteins or to surfaces like nanoparticles. tandfonline.comchemimpex.com The core diaminopropionic acid (Dap) structure is frequently modified to incorporate reactive handles suitable for "click chemistry," a set of bioorthogonal reactions known for their high specificity and efficiency in biological environments.
Derivatives such as N3-L-Dap(Boc)-OH, which contains an azide group, are designed to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. rsc.org These reactions allow for the site-selective and covalent modification of biomolecules and can be performed in living systems. rsc.orgresearchgate.net The presence of an azido or alkyne function on a peptide sequence, introduced using a Dap-based building block, enables the specific conjugation of other molecules, including labels or active pharmaceutical ingredients (APIs). researchgate.net
This strategy extends to the modification of surfaces. For instance, Dap-based ligands have been developed for the functionalization and radiolabeling of nanoparticles. nih.gov A novel coating ligand incorporating a Dap chelator can be used to label nanoparticles with radioisotopes like technetium-99m, demonstrating a powerful method for surface modification relevant to biomedical imaging and diagnostics. nih.gov The ability to attach biomolecules to surfaces is critical for creating targeted drug delivery systems and improving the efficacy of therapeutic agents. chemimpex.com
Role in Chiral Ligand and Catalyst Development for Asymmetric Synthesis
This compound is classified as an enantiopure amino alcohol, a class of compounds widely used as catalysts and chiral ligands in organic synthesis. epfl.chresearchgate.net Its inherent chirality makes it an essential building block in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product. tandfonline.com The stereochemistry of pharmaceutical drugs can profoundly influence their efficacy and safety, making asymmetric synthesis a cornerstone of modern drug development. tandfonline.com
The compound functions as a chiral auxiliary, a molecule that temporarily incorporates into a chemical structure to direct a reaction towards a single stereoisomer. tandfonline.com Its protected amine groups enhance its stability and allow for selective reactions, which are crucial for constructing complex molecular architectures. tandfonline.comrsc.org A closely related isomer, Boc-L-Dap(Z)-ol, is explicitly noted for its employment in preparing chiral ligands and catalysts essential for asymmetric synthesis. rsc.org Research has focused on the practical synthesis of such chiral ligands, which are instrumental in catalyzing enantioselective reactions like the cyanosilylation of ketones. sciencedaily.com Furthermore, catalysts incorporating a diaminopropionic acid (Dap) residue have been shown to be effective in asymmetric oligonucleotide synthesis, highlighting the versatility of the Dap scaffold in catalysis. nih.gov
Asymmetric Transformations and Enantioselective Reactions
The primary value of this compound in asymmetric synthesis lies in its ability to facilitate enantioselective reactions. rsc.org By acting as a source of chirality, it helps control the three-dimensional orientation of reacting molecules, leading to the preferential formation of the desired enantiomer. tandfonline.com This control is a significant advantage in pharmaceutical chemistry, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. tandfonline.com
The development of methodologies for asymmetric reactions is a major focus of chemical research. For example, rhodium-catalyzed asymmetric ring-opening reactions provide an efficient route to a class of chiral compounds, demonstrating the power of using chiral ligands to control reaction outcomes. scbt.com The use of this compound and similar chiral building blocks is integral to the creation of the catalysts and ligands that enable these precise transformations. rsc.org
Development of Metal-Organic Frameworks and Chiral Catalysts
The utility of this compound as a precursor for chiral catalysts is well-established. epfl.chrsc.org Beyond individual catalytic molecules, there is growing interest in creating solid-state chiral materials like Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org When chiral ligands are used, the resulting structures, known as chiral MOFs (CMOFs), can be used for applications such as enantioselective separation and asymmetric catalysis. rsc.org
Amino acids are an excellent source of chirality for constructing CMOFs. rsc.orgttu.edu Scientists have successfully incorporated natural amino acids like L-proline, L-alanine, and L-histidine into MOF structures. tandfonline.comrsc.org This can be achieved either through direct synthesis, where the amino acid is part of the initial reaction mixture, or through post-synthetic modification (PSM), where an existing achiral MOF is modified with the chiral amino acid. researchgate.netrsc.org For example, the achiral framework MIL-101(Cr) has been successfully modified with L-proline and L-tyrosine to create CMOFs capable of separating racemic mixtures. rsc.org Similarly, zeolitic metal–organic frameworks (ZMOFs) with inherent chirality have been synthesized by combining amino acids with other ligands from the start. rsc.org
While direct use of this compound in published MOF synthesis was not identified in the surveyed literature, its nature as a chiral amino acid derivative makes it a suitable candidate for such applications, following the established principles of using similar molecules to impart chirality to these advanced materials. rsc.orgresearchgate.netrsc.org
Analytical Methodologies for Z L Dap Boc Ol and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the elucidation of the molecular structure of Z-L-Dap(Boc)-OL.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and conformational analysis of this compound and its derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to provide detailed information about the molecular framework.
In the ¹H NMR spectrum of a related compound, 2,4-diaminophenyl [4′-(2′′,6′′-diphenyl-4′′-pyridyl)phenyl]ether (DAP), signals corresponding to the amine protons are observed at δ 4.76 and 4.62 ppm. researchgate.net For Boc-protected amino alcohols, the tert-butoxycarbonyl (Boc) group typically shows a characteristic singlet at approximately 1.4 ppm in the ¹H NMR spectrum. The molecular structure of 2,3-diaminopropanol derivatives can be unequivocally confirmed using 1D and 2D NMR spectroscopy, which allows for the assignment of all proton and carbon resonances. mdpi.com For instance, in the synthesis of N-terminal Dap peptides, ¹H and ¹³C NMR spectroscopy were used to characterize the structure of pyrazine (B50134) derivatives formed from the reaction of L-Dap-L-Leu with methylglyoxal. nih.gov
¹³C NMR spectroscopy provides complementary information, with the carbonyl carbons of the Boc and benzyloxycarbonyl (Z) protecting groups resonating at distinct chemical shifts. For example, the carbonyl carbon of a Boc group is typically found around 155 ppm, while a carboxylic acid carbonyl is observed near 170 ppm. The successful synthesis and structural integrity of various protected amino alcohols and peptide alcohols are routinely confirmed by ¹H and ¹³C NMR analysis. researchgate.netresearchgate.net
Table 1: Representative NMR Data for Protected Dap Derivatives
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| Boc Group | ¹H | ~1.4 | Singlet | |
| Amine Protons (DAP derivative) | ¹H | 4.76, 4.62 | - | researchgate.net |
| Boc Carbonyl | ¹³C | ~155 | - |
This table is illustrative and actual chemical shifts can vary based on the specific molecule and solvent.
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and for identifying potential impurities. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized compound with high accuracy. arkat-usa.org
Different ionization techniques, such as electrospray ionization (ESI), are commonly employed for the analysis of protected amino alcohols and their derivatives. acs.org For example, the molecular weight of Z-L-Dap(Boc)-Obn, a derivative of Z-L-Dap(Boc)-OH, has been confirmed by its molecular formula C₂₃H₂₈N₂O₆ and a molecular weight of 428.48. scbt.com Similarly, the molecular weight of Z-L-Dap(Boc)-OH is established as 338.36 g/mol based on its formula C₁₆H₂₂N₂O₆. sigmaaldrich.cniris-biotech.de
Mass spectrometry is also a powerful tool for real-time reaction monitoring. For instance, a combination of thin-layer chromatography and mass spectrometry (TLC/CMS) can be used to identify reactants, products, and side products in peptide synthesis, providing structural information directly from the TLC plate. cromlab-instruments.es
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Chromatographic Purity Assessment and Purification Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of this compound and related compounds. cromlab-instruments.esphenomenex.com Reversed-phase HPLC (RP-HPLC) with a C18 column is a common setup for analyzing protected amino acids and peptides. tandfonline.comgoogle.com The purity of the compound is typically assessed by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of Z-L-Dap(Boc)-OH often specify a purity of ≥99% as determined by HPLC. iris-biotech.dechemimpex.com
Forced degradation studies, coupled with HPLC analysis, are used to establish the stability-indicating properties of the analytical method. chromatographyonline.com This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products, which are then separated and quantified by HPLC. Peak purity analysis, often using a photodiode array (PDA) detector, is employed to ensure that the main peak is not co-eluted with any impurities. chromatographyonline.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions in real-time. springernature.com In the synthesis of peptides and related compounds, TLC can be used to check for the consumption of starting materials and the formation of the desired product. orgsyn.orgrsc.org For example, the completion of a peptide coupling reaction can be confirmed by the disappearance of the starting acid and amine spots on the TLC plate. orgsyn.org
TLC is also a valuable tool in solid-phase synthesis, where a photolabile linker can be used to cleave a small amount of the resin-bound product for analysis. thieme.de This allows for efficient monitoring of stepwise chemical transformations. thieme.de While TLC is primarily a qualitative technique, it can be combined with mass spectrometry (TLC/CMS) for structural identification of the separated spots. cromlab-instruments.es Some commercial sources for Z-Dap(Boc)-OH report a purity of ≥99.0% as determined by TLC. sigmaaldrich.cn
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Determination of Enantiomeric Purity
Ensuring the enantiomeric purity of chiral compounds like this compound is crucial, particularly in pharmaceutical applications. The presence of the unwanted enantiomer can affect the biological activity and safety of the final product.
HPLC is the most frequently employed method for the determination of enantiomeric purity of protected amino acid derivatives. tandfonline.com This can be achieved through two main approaches:
Direct Methods: These involve the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based chiral columns are commonly used for the separation of N-protected amino acid derivatives. phenomenex.comnih.gov
Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral HPLC column. tandfonline.comnih.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a well-known chiral derivatizing agent used for this purpose. tandfonline.comresearchgate.net
The choice of method depends on the specific compound and the available resources. The development of a robust analytical method for determining enantiomeric purity is a critical step in the quality control of this compound. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| (S)-N-2-Benzyloxycarbonyl-N-3-t-butyloxycarbonyl-2,3-diaminopropanol | This compound |
| 2,4-diaminophenyl [4′-(2′′,6′′-diphenyl-4′′-pyridyl)phenyl]ether | DAP |
| L-Dap-L-Leu | - |
| Z-L-Dap(Boc)-Obn | - |
| Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid | Z-L-Dap(Boc)-OH, Z-Dap(Boc)-OH |
Future Directions and Emerging Research Paradigms
Innovations in Green Chemistry Approaches for Z-L-Dap(Boc)-OL Synthesis
The synthesis of this compound traditionally relies on multi-step procedures involving protecting groups and reducing agents. Future research is anticipated to focus on developing greener synthetic routes with improved atom economy and reduced environmental impact. Key areas of innovation may include:
Enzymatic Synthesis: The use of enzymes, such as lipases or reductases, could offer highly selective and environmentally benign alternatives to traditional chemical reagents for the reduction of the corresponding protected amino acid.
Catalytic Reductions: Investigating novel catalytic systems, including those based on earth-abundant metals, for the reduction step could minimize waste and avoid the use of stoichiometric metal hydride reagents.
Alternative Solvents: A shift from conventional organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents is a critical area for future development to reduce the environmental footprint of the synthesis.
A comparative table illustrating potential green chemistry improvements is presented below.
| Synthesis Parameter | Traditional Method | Potential Green Chemistry Approach |
| Reducing Agent | Metal Hydrides (e.g., LiAlH4, NaBH4) | Biocatalysts (e.g., alcohol dehydrogenase) or Catalytic Hydrogenation |
| Solvents | Anhydrous organic solvents (e.g., THF, Et2O) | Water, Ethanol, or Supercritical CO2 |
| Protecting Groups | Z and Boc groups requiring multi-step application/removal | Enzymatically cleavable or photolabile protecting groups |
| Energy Consumption | Often requires heating or cooling | Reactions at ambient temperature and pressure |
Development of this compound-Based Smart Materials and Responsive Systems
The unique structural features of this compound, particularly its protected diamino functionality, make it a candidate for incorporation into smart materials. These materials can change their properties in response to external stimuli. Potential research directions include:
pH-Responsive Polymers: The diaminopropanol backbone could be integrated into polymer chains. The Boc and Z protecting groups, or the free amines after deprotection, could act as pH-sensitive triggers, leading to conformational changes or solubility shifts in the polymer.
Self-Assembling Peptides: Incorporating the this compound moiety into peptide sequences could influence their self-assembly into nanostructures like hydrogels or fibrils. The protecting groups could modulate the intermolecular interactions driving this assembly.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its derivatives could be significantly enhanced by the adoption of flow chemistry and automated platforms. This approach offers several advantages over traditional batch synthesis:
Improved Safety and Scalability: Flow reactors allow for better control over reaction parameters and the safe handling of hazardous reagents. Scaling up production is also more straightforward.
Enhanced Efficiency: The precise control of residence time and temperature can lead to higher yields and purities.
Automated Derivatization: An automated platform could facilitate the rapid synthesis of a library of this compound derivatives with different protecting groups or further modifications, accelerating drug discovery and materials science research.
Computational Modeling for Rational Design and Reaction Prediction
Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding experimental work. Key areas for computational investigation include:
Conformational Analysis: Predicting the preferred conformations of this compound and how it influences the structure of larger molecules it is incorporated into.
Reaction Mechanism Studies: Using quantum mechanics to model reaction pathways for its synthesis and derivatization can help in optimizing reaction conditions and predicting potential byproducts.
Predicting Properties of Derivatives: Computational screening can be used to predict the properties of novel materials or biologically active molecules incorporating the this compound scaffold before their synthesis.
Exploration of Novel Biochemical and Biophysical Research Tools Based on this compound Scaffolds
The diaminopropanol structure is a versatile scaffold for the development of new research tools. After deprotection, the two amino groups offer handles for orthogonal functionalization.
Fluorescent Probes: One amine could be attached to a fluorophore and the other to a targeting moiety, creating probes to study biological processes.
Cross-linking Agents: The two amines could be functionalized with photoreactive groups to create agents for studying protein-protein interactions.
Peptide Mimetics: Incorporating the this compound core into peptide chains can create peptidomimetics with altered conformational properties and resistance to enzymatic degradation, which are useful for studying receptor binding and enzyme inhibition.
Q & A
Q. What ethical and feasibility considerations (FINER criteria) apply to in vivo studies of this compound toxicity?
- Methodological Answer : Evaluate:
- F easibility: Adequate animal cohort sizes powered for statistical significance.
- I nteresting: Novelty in toxicity mechanisms vs. existing DAP analogs.
- N ovel: Contribution to overcoming antibiotic resistance.
- E thical: Compliance with ARRIVE guidelines for humane endpoints.
- R elevant: Translational potential for preclinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
